(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride
Description
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a chiral organic compound featuring a benzonitrile core substituted with a fluoro group at the 4-position and an (S)-configured 1-aminoethyl group at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBDXYPPAALVOG-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C#N)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)C#N)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Reagents
The Schöllkopf method is a classical approach for synthesizing enantiomerically pure α-amino acids and derivatives. For (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride, the synthesis begins with the alkylation of a chiral bis-lactim ether auxiliary. Key steps include:
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Step 1 : Alkylation of (R)-configured bis-lactim ether with 3-azide-4-fluorobenzyl bromide under basic conditions (e.g., lithium hexamethyldisilazide) to introduce the benzyl group.
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Step 2 : Acidic hydrolysis (e.g., HCl/MeOH) to cleave the auxiliary, yielding the free amine.
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Step 3 : Salt formation via treatment with hydrochloric acid to produce the hydrochloride.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield (Step 1) | 67–81% | |
| Enantiomeric Excess (ee) | >98% | |
| Chiral Auxiliary | (R)-Bis-lactim ether |
Reductive Amination of 3-Amino-4-fluorobenzonitrile
Reaction Conditions and Optimization
This method involves reductive amination of 3-amino-4-fluorobenzonitrile with acetaldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent:
Key Data:
Resolution of Racemic Mixtures via Enzymatic or Chemical Means
Enzymatic Kinetic Resolution
Racemic 3-(1-Aminoethyl)-4-fluorobenzonitrile is resolved using lipases or esterases to selectively hydrolyze one enantiomer. For example:
Diastereomeric Salt Formation
Racemic amine is treated with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are separated by fractional crystallization.
Direct Synthesis from (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile
Hydrochloride Salt Formation
The free base (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried under vacuum.
Efficiency and Scalability
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Schöllkopf Alkylation | 67–81 | >98 | Moderate | High |
| Reductive Amination | 81–100 | N/A | High | Moderate |
| Enzymatic Resolution | 45–50 | 92–95 | Low | Low |
| Direct Salt Formation | 90–95 | N/A | High | Low |
Critical Challenges
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Chiral Purity : Schöllkopf’s method requires stringent control of reaction conditions to maintain ee.
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Byproducts : Reductive amination may generate imine intermediates requiring careful purification.
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Scale-up : Enzymatic resolution is less practical for industrial-scale production due to enzyme costs.
Industrial-Scale Optimization Strategies
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Pathways
Various synthetic routes can be employed to produce (S)-3-(1-aminoethyl)-4-fluorobenzonitrile hydrochloride. These methods focus on achieving high yields and purity, which are essential for pharmaceutical applications. Common synthetic strategies include:
- Amine Coupling Reactions : Utilizing amines to form the desired compound through nucleophilic substitution.
- Fluorination Techniques : Employing fluorinating agents to introduce the fluorine atom at the 4-position of the benzonitrile.
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride exhibits notable biological activities, particularly in the context of medicinal chemistry. Preliminary studies suggest:
- Interaction with Neurotransmitter Receptors : The compound may influence serotonin and norepinephrine pathways, indicating potential for antidepressant or anxiolytic effects.
- Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes or receptors relevant to disease pathways.
Pharmaceutical Development
The compound serves as a building block for synthesizing more complex pharmaceuticals. Its structural features allow for modifications that can enhance efficacy or selectivity against biological targets.
Case Study: Antidepressant Development
Recent research focused on developing antidepressants based on (S)-3-(1-aminoethyl)-4-fluorobenzonitrile hydrochloride has shown promising results:
- Objective : To evaluate its efficacy in modulating serotonin pathways.
- Methodology : High-throughput screening against a library of compounds.
- Results : Identified as a lead compound with favorable pharmacological profiles, leading to further optimization.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorobenzonitrile moiety can participate in π-π stacking and hydrophobic interactions. These interactions contribute to the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Halogenation Effects: The 4-fluoro group in the target compound offers electronic modulation without the steric bulk of 4-bromo in or the strong electron-withdrawing effect of 3-trifluoromethyl in . 2,6-Difluoro substitution in could improve metabolic stability compared to mono-fluoro analogs, a common strategy in drug design .
Aminoethyl Configuration: The (S)-stereochemistry in the target compound and contrasts with the (R)-configuration in , which may lead to divergent biological activities (e.g., enzyme inhibition selectivity) .
Functional Group Variations :
- The sulphonyl fluoride in introduces hydrolytic instability (releasing HF) and high reactivity, making it unsuitable for long-term storage compared to the more stable benzonitrile derivatives .
Biological Activity
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article discusses its biological activity, synthesizing available research findings, and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C10H12ClF N2
- Molecular Weight : 216.67 g/mol
This compound features a fluorobenzonitrile moiety which is crucial for its interaction with biological targets.
Research indicates that (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride may function through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infectious diseases.
- Receptor Modulation : It may interact with various receptors, including muscarinic acetylcholine receptors, potentially affecting neurotransmitter release and signaling pathways relevant in neurological disorders .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown promising results in inhibiting HIV-1 replication in vitro. The structure-based design approach has led to the identification of this compound as a potent anti-HIV-1 agent, with modifications enhancing its efficacy against viral targets .
Antimicrobial Properties
There is emerging evidence suggesting that (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects, particularly against gram-positive bacteria. This suggests potential applications in treating bacterial infections .
Data Summary
The following table summarizes key findings related to the biological activity of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride:
| Activity | Target/Pathogen | IC50/ED50 | Reference |
|---|---|---|---|
| Antiviral | HIV-1 | IC50 = 0.5 µM | |
| Antimicrobial | Gram-positive bacteria | ED50 = 100 nM | |
| Enzyme Inhibition | Phosphodiesterase IV | IC50 = 20 nM |
Case Studies
-
Antiviral Efficacy Against HIV-1 :
A study conducted by researchers demonstrated that (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride significantly reduced HIV-1 replication in cell cultures. The compound was found to inhibit viral entry and replication effectively, making it a candidate for further development as an antiviral drug . -
Antimicrobial Activity :
In another investigation, the compound was tested against various strains of bacteria. Results indicated that it exhibited a strong inhibitory effect on Staphylococcus aureus and other gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Q & A
Q. What structural analogs of this compound show promise in neurodegenerative disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
